

Nirogacestat for Desmoid Tumors: A Comparative Clinical Trial Analysis

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Compound of Interest

Compound Name: Nirogacestat

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An in-depth guide for researchers and drug development professionals on the clinical trial data of **nirogacestat**, offering a comparative perspective against other therapeutic modalities for desmoid tumors.

Nirogacestat (Ogsiveo™), an oral, selective, small-molecule gamma-secretase inhibitor, has emerged as a significant advancement in the treatment of desmoid tumors, a rare and locally aggressive soft-tissue neoplasm. This guide provides a comprehensive overview of the pivotal clinical trial data for **nirogacestat**, primarily from the Phase 3 DeFi trial, and compares its efficacy and safety profile with other systemic and local treatment options.

Nirogacestat: The DeFi Trial

The DeFi (Desmoid Fibromatosis Initiative) trial was an international, multicenter, randomized, double-blind, placebo-controlled Phase 3 study that evaluated the efficacy and safety of **nirogacestat** in adult patients with progressing desmoid tumors.^{[1][2]} On November 27, 2023, the U.S. Food and Drug Administration (FDA) approved **nirogacestat** for the treatment of adults with progressing desmoid tumors who require systemic treatment, making it the first approved therapy for this condition.^{[1][3]}

Efficacy Data

The DeFi trial demonstrated statistically significant and clinically meaningful improvements in the primary endpoint of progression-free survival (PFS) and key secondary endpoints.^{[2][4]}

Efficacy Endpoint	Nirogacestat (n=70)	Placebo (n=72)	Hazard Ratio (HR) / p-value
Median Progression-Free Survival (PFS)	Not Reached	15.1 months	HR: 0.29 (95% CI: 0.15-0.55); p<0.001[1] [4]
Objective Response Rate (ORR)	41%	8%	p<0.001[1]
Complete Response (CR)	7%	0%	[5]
Partial Response (PR)	34%	8%	[4]
Median Time to Response	5.6 months	11.1 months	[4]

Long-term follow-up data from the DeFi trial have shown that the objective response rate with **nirogacestat** improves over time, increasing from 34.3% at one year to 45.7% after four years of treatment.[6]

Safety and Tolerability

The most common adverse reactions reported in the DeFi trial were diarrhea, ovarian toxicity, rash, nausea, fatigue, stomatitis, headache, and abdominal pain.[1] The majority of treatment-emergent adverse events were Grade 1 or 2 in severity and tended to decrease in frequency and severity over time.[7]

Comparative Analysis with Alternative Treatments

While **nirogacestat** is the first FDA-approved therapy, several other treatments have been used for desmoid tumors with varying degrees of success.

Targeted Therapies: Sorafenib and Pazopanib

Sorafenib, a multi-kinase inhibitor, has shown efficacy in a Phase 3 clinical trial.[8] A study on pazopanib, another tyrosine kinase inhibitor, also demonstrated clinical activity.[9]

Treatment	Key Efficacy Data
Sorafenib	2-year PFS rate of 81% vs. 36% for placebo (HR 0.13).[10] ORR of 33%.[10]
Pazopanib	6-month non-progression rate of 83.7%.[9]

Chemotherapy

Various chemotherapy regimens, including low-dose methotrexate and vinblastine, as well as doxorubicin-based regimens, have been used. Low-dose chemotherapy has been associated with radiological responses in about 50% of patients, with durable responses.[11]

Anthracycline-based regimens are often reserved for cases requiring a more rapid response and have a response rate of around 50%.[11]

Radiation Therapy

Radiation therapy can be an effective local treatment for desmoid tumors, with local control rates reported to be around 75-80%.[12] It can be used as a primary treatment for unresectable tumors or as an adjuvant therapy after surgery, particularly in cases with positive margins.[13] However, it is associated with long-term side effects.

Experimental Protocols

DeFi Trial (Nirogacestat)

- Study Design: International, multicenter, randomized (1:1), double-blind, placebo-controlled Phase 3 trial.[1]
- Patient Population: 142 adult patients with progressing desmoid tumors not amenable to surgery.[1] Progression was defined as an increase in tumor size of at least 20% within 12 months of screening.[2]
- Intervention: Patients were randomized to receive either 150 mg of **nirogacestat** or a matching placebo orally twice daily.[1]
- Primary Endpoint: Progression-free survival (PFS) based on RECIST v1.1 as assessed by blinded independent central review.[1]

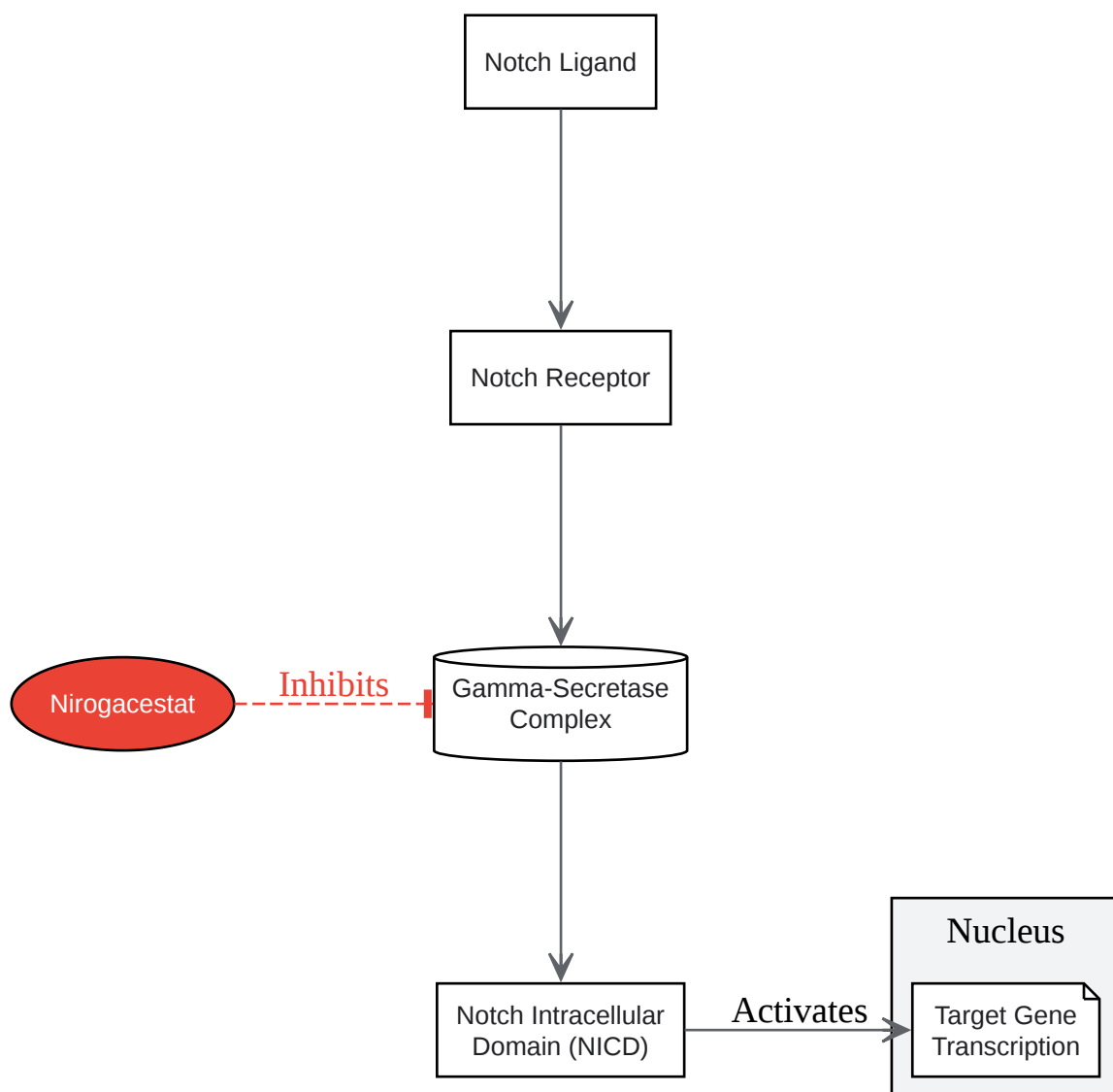
- Secondary Endpoints: Objective response rate (ORR), patient-reported outcomes (pain, quality of life), and safety.[4][14]

Sorafenib Trial (A091105)

- Study Design: Double-blind, placebo-controlled, randomized Phase 3 trial.[8]
- Patient Population: 87 patients with progressive, symptomatic, or recurrent desmoid tumors. [10]
- Intervention: Patients received either sorafenib (400 mg once daily) or a matching placebo. [10]
- Primary Endpoint: Investigator-assessed progression-free survival.[10]

Visualizations

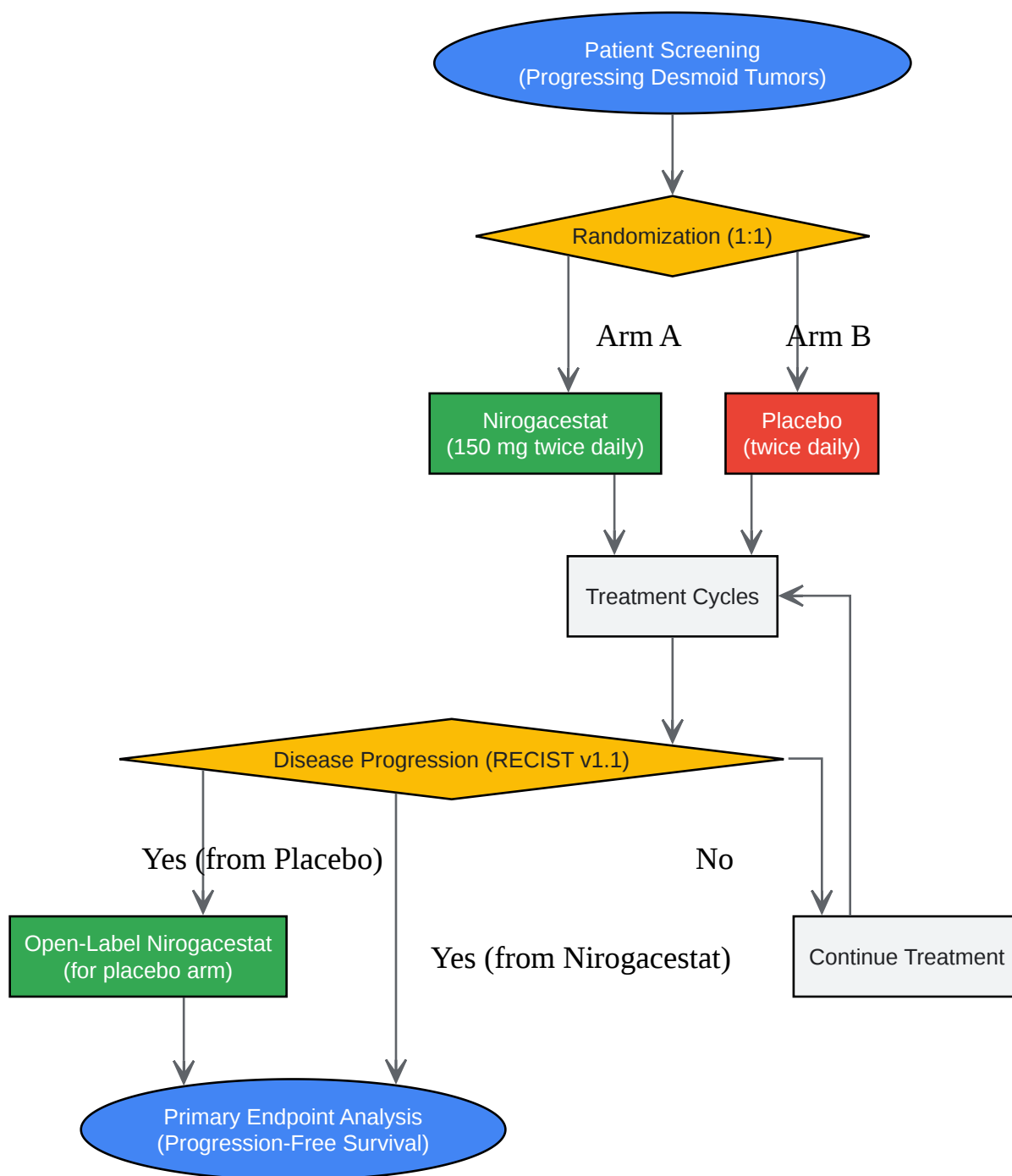
Signaling Pathway of Nirogacestat



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Caption: Mechanism of action of **nirogacestat** in inhibiting the Notch signaling pathway.

Experimental Workflow of the DeFi Trial



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Caption: Simplified workflow of the Phase 3 DeFi clinical trial for **nirogacestat**.

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